

Application Notes and Protocols for Proximity-Dependent Biotinylation (BioID)

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Compound of Interest		
Compound Name:	PP-biotin	
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These application notes provide a comprehensive overview and detailed protocols for utilizing proximity-dependent biotinylation (BioID) to identify protein-protein interactions (PPIs) and map the proteomic landscape of subcellular compartments. This technique is invaluable for elucidating protein function, understanding disease mechanisms, and identifying potential drug targets.

Introduction to Proximity-Dependent Biotinylation (BioID)

Proximity-dependent biotinylation identification (BioID) is a powerful technique used to identify physiologically relevant protein interactions within a living cell.[1] The method relies on a promiscuous biotin ligase, typically a mutated E. coli BirA (BirA), fused to a protein of interest ("bait").[2][3][4] When expressed in cells and in the presence of exogenous biotin, the BirA fusion protein releases highly reactive biotinoyl-5'-AMP (bioAMP).[2][4] This activated biotin intermediate then covalently attaches to primary amines (such as lysine residues) on proteins in close proximity (approximately 10 nm) to the bait protein.[2] These biotinylated "prey" proteins can then be selectively isolated using streptavidin affinity capture and subsequently identified by mass spectrometry (MS).[2][3][4]



A key advantage of BioID is its ability to capture weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation.[2][3][5] Because the biotinylation is covalent and occurs within the native cellular environment, the identified interactions are more likely to be physiologically relevant.

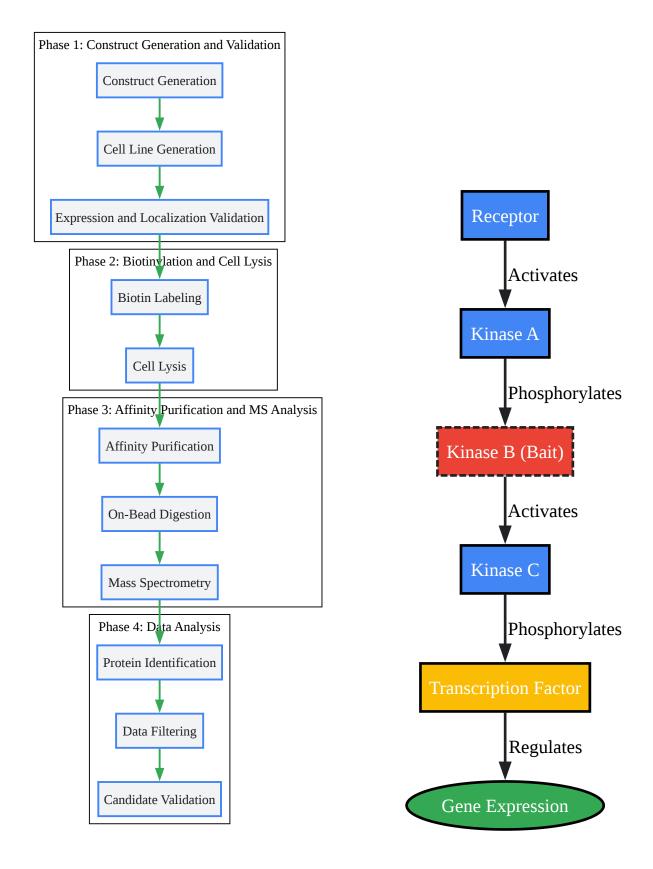
Core Principle of BiolD

The central principle of BioID involves the enzymatic labeling of proteins within a specific molecular neighborhood. The promiscuous nature of the BirA* ligase allows it to biotinylate not just direct interactors but also nearby proteins, providing a snapshot of the bait protein's microenvironment.[2]

Experimental Workflow Overview

The general workflow for a BioID experiment is a multi-step process that requires careful planning and execution. It begins with the generation of a fusion protein and culminates in the bioinformatic analysis of mass spectrometry data.





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